3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid

Description

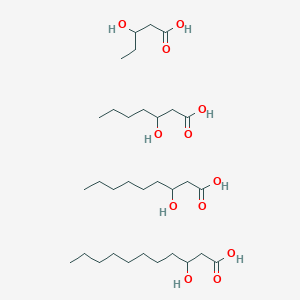

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid is a member of the polyhydroxyalkanoates (PHAs) family. These biopolymers are synthesized by microorganisms as intracellular storage materials and have garnered attention as environmentally friendly alternatives to conventional petrochemical-based plastics. This specific copolymer is characterized by its biodegradability, biocompatibility, and potential for various applications in fields such as medicine, packaging, and environmental sustainability.

Properties

CAS No. |

134905-18-3 |

|---|---|

Molecular Formula |

C32H64O12 |

Molecular Weight |

640.8 g/mol |

IUPAC Name |

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid |

InChI |

InChI=1S/C11H22O3.C9H18O3.C7H14O3.C5H10O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14;1-2-3-4-5-6-8(10)7-9(11)12;1-2-3-4-6(8)5-7(9)10;1-2-4(6)3-5(7)8/h10,12H,2-9H2,1H3,(H,13,14);8,10H,2-7H2,1H3,(H,11,12);6,8H,2-5H2,1H3,(H,9,10);4,6H,2-3H2,1H3,(H,7,8) |

InChI Key |

FZWINSMFZLCVSH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |

Canonical SMILES |

CCCCCCCCC(CC(=O)O)O.CCCCCCC(CC(=O)O)O.CCCCC(CC(=O)O)O.CCC(CC(=O)O)O |

Synonyms |

3-HHHH copolymer poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolyme |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of polyhydroxyalkanoates, including poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer, typically involves microbial fermentation processes. Microorganisms such as Ralstonia eutropha are genetically engineered to produce these copolymers by introducing specific genes that encode enzymes responsible for the polymerization of hydroxyalkanoate monomers .

Industrial Production Methods

Industrial production of these copolymers involves the cultivation of genetically modified microorganisms in bioreactors under controlled conditions. The process includes the addition of carbon sources and precursors such as propionic acid to enhance the production of specific monomers. The fermentation process is followed by extraction and purification steps to isolate the copolymer .

Chemical Reactions Analysis

Types of Reactions

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid undergoes various chemical reactions, including:

Oxidation: The polymer can undergo oxidative degradation, leading to the formation of smaller molecular weight fragments.

Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the polymer chain, enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include modified copolymers with enhanced mechanical, thermal, and chemical properties. These modifications can improve the polymer’s suitability for applications such as drug delivery, tissue engineering, and biodegradable packaging .

Scientific Research Applications

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid has a wide range of scientific research applications:

Chemistry: Used as a biodegradable alternative to traditional plastics, reducing environmental impact.

Biology: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.

Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.

Industry: Applied in the production of biodegradable packaging materials, reducing reliance on petrochemical-based plastics

Mechanism of Action

The mechanism by which poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer exerts its effects involves its biodegradability and biocompatibility. The polymer is broken down by microbial enzymes into its constituent monomers, which are then metabolized by microorganisms. This process reduces environmental pollution and promotes sustainability. The molecular targets and pathways involved include the enzymatic degradation of the polymer by PHA synthase and other related enzymes .

Comparison with Similar Compounds

Similar Compounds

Poly(3-hydroxybutyrate-co-3-hydroxyvalerate): Known for its biodegradability and biocompatibility, but with different mechanical properties.

Poly(3-hydroxybutyrate-co-4-hydroxybutyrate): Another member of the PHA family with unique properties suitable for specific applications.

Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate): Exhibits different thermal and mechanical properties compared to poly(3-hydroxyvalerate)-(3-hydroxyheptanoate)-(3-hydroxynonanoate)-(3-hydroxyundecanoate) copolymer.

Uniqueness

3-hydroxyheptanoic acid;3-hydroxynonanoic acid;3-hydroxypentanoic acid;3-hydroxyundecanoic acid is unique due to its specific combination of monomers, which imparts distinct mechanical, thermal, and chemical properties. This uniqueness makes it suitable for a broader range of applications compared to other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.